4-Hydroxypropranolol

Description

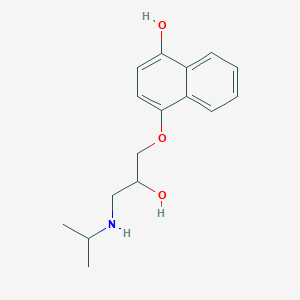

Structure

3D Structure

Properties

IUPAC Name |

4-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-11(2)17-9-12(18)10-20-16-8-7-15(19)13-5-3-4-6-14(13)16/h3-8,11-12,17-19H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWEPACWBWIOYID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14133-90-5 (hydrochloride) | |

| Record name | 4-Hydroxypropranolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010476536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70893062 | |

| Record name | 4-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}naphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70893062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10476-53-6 | |

| Record name | (±)-4-Hydroxypropranolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10476-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxypropranolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010476536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-HYDROXYPROPRANOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2449QP4SVP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical and Physical Properties of 4-Hydroxypropranolol

Introduction

4-Hydroxypropranolol is the principal and pharmacologically active human metabolite of propranolol, a widely prescribed non-selective beta-adrenergic antagonist used in the management of cardiovascular diseases, anxiety, and migraine.[1][2][3] The clinical efficacy and overall pharmacological profile of propranolol are significantly influenced by its extensive first-pass metabolism, with the formation of this compound via aromatic ring oxidation being a primary pathway catalyzed predominantly by the cytochrome P450 enzyme CYP2D6.[2][4] This metabolite is not merely a breakdown product; it exhibits beta-blocking activity comparable in potency to its parent compound, alongside other distinct properties such as intrinsic sympathomimetic and membrane-stabilizing activities.[1][5]

Consequently, a thorough understanding of the chemical and physical properties of this compound is paramount for researchers, clinicians, and drug development professionals. Its characteristics dictate its absorption, distribution, further metabolism, and excretion (ADME), and present unique challenges and considerations for bioanalytical method development. This guide provides a comprehensive technical overview of its core properties, supported by established analytical protocols and field-proven insights.

Section 1: Chemical Identity and Structure

A precise understanding of the molecule's structure is the foundation for interpreting its behavior.

1.1 Nomenclature and Identifiers

-

IUPAC Name : 4-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}naphthalen-1-ol.

-

Synonyms : 4'-Hydroxypropranolol, 1-(4-Hydroxynaphth-1-yloxy)-3-isopropylamino-2-propanol.[6]

-

CAS Number :

-

Chemical Formula : C₁₆H₂₁NO₃.

-

Chirality : Like its parent compound, this compound possesses a single stereocenter at the C2 position of the propanolamine side chain, existing as (R)- and (S)-enantiomers.[7][8] This is a critical feature, as enantiomers can exhibit different pharmacological effects, necessitating chiral separation techniques for detailed pharmacokinetic studies.[9]

1.2 Molecular Weight

-

Average Molecular Weight : 275.34 g/mol .[6]

-

Monoisotopic Molecular Weight : 275.152143543 Da.

Section 2: Physicochemical Properties

The physicochemical properties of this compound govern its interaction with biological systems and are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₁NO₃ | |

| Average Molecular Weight | 275.34 g/mol | [6] |

| Physical State | Crystalline solid (as hydrochloride salt) | [4] |

| pKa (Strongest Acidic) | 9.3 (Phenolic OH, Predicted) | |

| pKa (Strongest Basic) | 9.91 (Secondary Amine, Predicted) | |

| Water Solubility | 0.12 g/L (Predicted) | |

| logP | 1.57 - 1.63 (Predicted) | |

| Polar Surface Area | 61.72 Ų | |

| Hydrogen Bond Donors | 3 | |

| Hydrogen Bond Acceptors | 4 |

2.1 Acidity, Basicity, and Solubility

This compound is an amphoteric molecule, possessing both a weakly acidic phenolic hydroxyl group (pKa ≈ 9.3) and a basic secondary amine group (pKa ≈ 9.91). This dual nature is central to designing extraction protocols. For instance, liquid-liquid extraction (LLE) is typically performed at a basic pH (e.g., pH 9.6) to deprotonate the amine, ensuring the molecule is in its neutral, more organic-soluble form.[10][11]

The compound's predicted water solubility is low. For analytical and formulation purposes, it is often prepared as a hydrochloride salt, which exhibits significantly enhanced aqueous solubility. The hydrochloride salt of the racemic mixture is soluble in various organic solvents, including DMSO (30 mg/mL), Ethanol (30 mg/mL), and DMF (50 mg/mL), but has limited solubility in a DMF:PBS (pH 7.2) mixture (0.5 mg/mL).[4]

Section 3: Spectroscopic Profile

Spectroscopic data provides the unique fingerprint required for the identification and quantification of this compound.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy : The naphthalene ring system is the primary chromophore. The hydrochloride salt exhibits absorption maxima (λmax) at 208, 243, and 319 nm.[4] This property is leveraged in HPLC-UV detection methods, although fluorescence detection offers superior sensitivity.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : While detailed published spectra are sparse, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthalene ring, the aliphatic protons of the propanolamine side chain, and the isopropyl group, analogous to propranolol. The presence of the additional hydroxyl group on the naphthalene ring will alter the chemical shifts and splitting patterns of the aromatic protons compared to the parent drug.

-

Mass Spectrometry (MS) : Mass spectrometry, particularly tandem MS (MS/MS), is the cornerstone of modern bioanalysis for this metabolite.[13] In positive electrospray ionization (ESI+) mode, the molecule readily forms a protonated molecular ion [M+H]⁺ at m/z 276. Collision-induced dissociation (CID) produces characteristic fragment ions essential for selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) quantification.[14][15]

Section 4: Pharmacological and Metabolic Context

Understanding the formation and activity of this compound is crucial for interpreting its role in the overall therapeutic effect of propranolol.

4.1 Metabolic Formation and Elimination

Propranolol undergoes extensive Phase I metabolism, primarily through three pathways: ring oxidation, side-chain oxidation, and direct glucuronidation.[2] Ring oxidation to form this compound is catalyzed mainly by CYP2D6.[2][4] This metabolite then undergoes secondary Phase II metabolism, primarily through glucuronidation and sulfation, to form more water-soluble conjugates that are readily excreted in the urine.[2][16] The enzymes UGT1A7, UGT1A8, UGT1A9, and UGT2A1 have been identified as being active in the glucuronidation of this compound.[17]

4.2 Pharmacological Activity

This compound is a potent beta-adrenoceptor antagonist, with a potency similar to that of propranolol itself.[1] It is non-cardioselective, meaning it blocks both β1- and β2-adrenergic receptors.[1][5] In addition to its beta-blocking effects, it also demonstrates:

-

Intrinsic Sympathomimetic Activity (ISA) : The ability to weakly stimulate beta-receptors, which was observed as an increased heart rate in catecholamine-depleted rats.[1]

-

Membrane Stabilizing Activity : A quinidine-like effect on cardiac action potentials, which occurs at higher concentrations.[1]

-

Antioxidant Properties : It can reduce superoxide-induced lipid peroxidation.[4]

Section 5: Analytical Methodologies and Protocols

The quantification of this compound in biological matrices, typically plasma, is essential for pharmacokinetic studies. Due to its polarity and low concentrations, robust analytical methods are required.

5.1 Rationale for Method Selection

-

LC-MS/MS is the preferred method due to its superior sensitivity, selectivity, and high-throughput capabilities, making it ideal for detecting the low nanogram-per-milliliter concentrations found in plasma.[9][13]

-

GC-MS is a reliable alternative but is more labor-intensive. The high polarity and low volatility of this compound necessitate a chemical derivatization step to make it suitable for gas chromatography.[10][11] This typically involves reacting the hydroxyl and secondary amine groups with an agent like trifluoroacetic anhydride (TFAA) to create a more volatile and thermally stable derivative.[10]

5.2 Protocol: Quantification in Human Plasma via LC-MS/MS

This protocol is a representative method based on common practices for high-sensitivity analysis.[13]

-

Sample Preparation (Protein Precipitation) :

-

Aliquot 100 µL of human plasma into a microcentrifuge tube.

-

Add the internal standard (e.g., bisoprolol or a stable isotope-labeled version like this compound-d7).[9][13]

-

Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

-

Carefully transfer the supernatant to a clean tube or HPLC vial for analysis.

-

-

Chromatographic Conditions :

-

Column : C18 reversed-phase column (e.g., Hypersil GOLD C18).[13]

-

Mobile Phase A : 0.1% Formic acid in water.

-

Mobile Phase B : Acetonitrile.

-

Flow Rate : 0.3 mL/min.[13]

-

Gradient : A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by re-equilibration.

-

Injection Volume : 5-10 µL.

-

-

Mass Spectrometric Conditions :

-

Ionization Mode : Positive Electrospray Ionization (ESI+).

-

Detection : Multiple Reaction Monitoring (MRM).

-

MRM Transition (example) : Monitor the transition from the precursor ion (m/z 276.2) to a specific product ion (e.g., m/z 116.1).[14]

-

5.3 Protocol: Quantification in Human Plasma via GC-MS

This protocol includes the critical derivatization step required for GC analysis.[10][11]

-

Sample Preparation (Liquid-Liquid Extraction) :

-

To 1.0 mL of plasma, add an internal standard (e.g., oxprenolol).[11]

-

Add a small amount of sodium bisulfite to prevent oxidation of the phenolic hydroxyl group.[10][11]

-

Adjust the sample to pH 9.6 using a suitable buffer.

-

Add 5 mL of ethyl acetate, vortex vigorously for 2 minutes, and centrifuge to separate the layers.

-

Transfer the upper organic layer (ethyl acetate) to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

-

Derivatization :

-

To the dry residue, add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).

-

Cap the tube and heat at 60°C for 20 minutes.

-

Evaporate the excess reagent and solvent to dryness under nitrogen.

-

Reconstitute the final residue in 50 µL of ethyl acetate for injection.[10]

-

-

GC-MS Conditions :

-

Column : A non-polar or medium-polarity capillary column (e.g., HP-5ms).

-

Carrier Gas : Helium.

-

Temperature Program : An oven program that ramps from a low initial temperature (e.g., 150°C) to a high final temperature (e.g., 280°C) to elute the derivatized analyte.

-

Ionization Mode : Electron Ionization (EI).

-

Detection : Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte and internal standard.

-

Conclusion

This compound is a molecule of significant pharmacological and analytical interest. Its chemical structure, defined by a naphthalene core, a chiral propanolamine side chain, and a phenolic hydroxyl group, gives rise to a distinct set of physicochemical properties. These characteristics, including its amphoteric nature, moderate lipophilicity, and specific spectroscopic signature, are foundational to understanding its biological activity and developing the robust analytical methods required for its study. As a major active metabolite, a comprehensive grasp of this compound's properties is indispensable for any research program involving its parent drug, propranolol.

References

- Application Note: GC-MS Method for the Quantification of (+)-4-Hydroxypropranolol in Human Plasma. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9VSl-jsyE90rJ4Tebs6H9lnj219FBYGh9oXz6JULcmgo-4lp32oMe08IXT8KrHuIZTyQ6cvCVg1oWnBDlzcW-oqZx1ZnYZgPk-xsGo6OCGVY1Q9vGNsYmTlZYxxCh5FwwXdp402Bcg5LDTkbtP15Y1NzwsK-OUs6gtxJmjhmpoKZVJAiCaQR99znjbCwQ-b2jp37p021kKPL2IRuy5Xid54wpnUk6VLocGd0Z7Ern8I27QV_QsRjh6w==]

- Showing metabocard for 4'-hydroxypropanolol (HMDB0060989). Human Metabolome Database. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGG8HvxFOUD8CXr24iw1FSmAksZ3n5oxJ1KePPZl5n50I9FDo9F6DevnoJ80IEAibpPUPSGZuzeEhWsL7jBzz44E5dgmW7ppmo8AJFRlqTvw_8dfDsI0aDURVQKGvUog_Q-0w==]

- (-)-4-Hydroxypropranolol | C16H21NO3 | CID 11301400. PubChem, NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEacyNNleyywT9cNp0n9Ofq4XGybiciSeXN8bktxSiu-o9gNYu9BB8akHD4pCPOe7cqamdCTFgqhiA0AeKcN1Npqwm8txaOmtDLzRoXtROoPUm6G-bxvTEOE4vC0Ch-YxW7B-x46XZoX36uUYRN]

- Walle, T., Morrison, J., & Tindell, G. L. (1975). Simultaneous Determination of Propranolol and this compound in Plasma by Mass Fragmentography. Journal of Chromatography A, 114(2), 351-359. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkrZSQwDTUUw-0wbXyYxJtwhQTnL0xkCB6oRcDtEcrRAZsVTvfvxVVuYzK_jy5g3fr2JTg1a1IMg9ZvkpXTAROyxTMHkqLU_swC6VBcXaxJ1VNEwu2P-ykzFsmsJvilA==]

- Fitzgerald, J. D., & O'Donnell, S. R. (1971). Pharmacology of this compound, a metabolite of propranolol. British Journal of Pharmacology, 43(1), 222–235. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmDYNj-KBfthh8rKSCAlTyohL6Sje0j9o9rIYgubRc7OvM-MZaUGEC9ZZIBQflrW3gbEn4rjAc_uBaRoUn1mawqGSPaOBDzkY604CtdQWEi3YJNk_RuHZTCqoAN8yaE7AUIQA=]

- Thorn, C. F. (2021). Propranolol Pathway, Pharmacokinetics. PharmGKB. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVxtBLm3FaWGpg8L0p74l3oZIrh_M9PZLRblbBX5m6r0_tMlFzWn66U7dZHP5cW6tJLtCZai0GiuB6CU9kNl8shSnSsLn9c1Eli_VKyIREL7amENogISgrYd-OlmuSbYyxByAbciA=]

- (+-)-4-Hydroxypropranolol | C16H21NO3 | CID 91565. PubChem, NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFaCo-_PFa3edvutrDan30SQJBOt_PTBui0x8SHas3ZBqbIGwwNFQJPENmLrNNzn7u0JHAxpw1Ap6r4wuHK1tMs5frG9jziRlFKClVNBrBLuloz5ICrdSqgItdy7rPJrBdqdYmQNG6BdQs4Ams--dqYEHvksUJaKgWR]

- (±)-4-hydroxy Propranolol (hydrochloride). Cayman Chemical. [URL: https://vertexaisearch.cloud.google.

- Oatis, J. E., et al. (1985). Synthesis of 4'-hydroxypropranolol Sulfate, a Major Non-Beta-Blocking Propranolol Metabolite in Man. Journal of Medicinal Chemistry, 28(6), 822-824. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9Wcr2HGPfnpeiKNHFhGFe8-bEd2Qtq0_gGbWSCPAjU9I2_wB1ihRdZwkj8e8cm50qNIMIhlCNHiyTYxkxo8ZAAqzapUMmjuKPG2yloa13m33BM58i8vY6plGIs6fk6qT10ho=]

- Al-Hakeim, H. K. (1988). High-performance liquid chromatographic determination of propranolol and this compound in serum. Journal of Clinical Pharmacy and Therapeutics, 13(3), 183-189. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOPruFY7g-gdpwIfrHQ2djC-1mmTpT0dBytZinPfq_-2SEDwmtM9S7pvUYyKzJQ1v-5Av8kbIMu5s28n4f2Cnqf-BtuKz7PHW0y0h2TcvYnkJ1r2F1Uk925qW9rUOcGuW1OPg=]

- Technical Support Center: Method Development for (+)-4-Hydroxypropranolol Analysis in Low-Volume Samples. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxaNE6M3Q1oGZO_9RW4qXw5NPuo3za5ViYstLAopRiIrxdFjSTrL8fqJHXhpcPS9i7B4RwK53NuOVxwvpJBehALMwlcZuaFNV6EKv5gKjTYRC-X0-TRQC-yy83WNYYxsi9VdlA0T0VyhcEl3yUvLy2cl7OVwgL6ozTy72uW6s4dZqfqv1tJbiT4P4onSIuyfDaTB_rRsVHEDrdU2B6awCS8wV63OFdM6nH2KT9xRFxnm1Eg1tTDcb3b1bGoFSWQJ0T]

- Propranolol: Uses, Dosage, Side Effects and More. MIMS Malaysia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhUJM8NZF_A9jBPRsguRuYFotsAkZS0Y5COikRIlQqDpUOIEmwMMtxQ8WZ5yJQxMIZZr6cATeF_ynMhmRTxnrfUBjvzHdsLaT6mfK3pnPXPe1B8ANav7I8XjaLnjBu3hF5imcGjdAJ4cu1LJeM0fkfm871A3h4HCXjduPd]

- Zhang, Y., et al. (2018). An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations. RSC Advances, 8(54), 30849-30857. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWXrPvZgHzVYcN28bdvObs-oM4yGaGaBl7lZWNLNr_VRAI-iJRIqqCn_HXUXeSEHfI4X-gPz8OKmFIjuwL3Tf40uJXskQ1QPhu6nUyJAboeYawAuhTskZ2sjn-JaClDAwJxYSG-SlXUVO5mV4=]

- Schipperges, S., Wuest, B., & Borowiak, A. (2025). Quantitation of the Chiral Shift in Metabolism of Propranolol Using 2D-LC/MS/MS. Agilent Technologies Application Note. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPxcOkyOgJNMFsTr-xBOIpuuMOY6Y0sdq73R2MxxrebnydXYsF2ZEttoKX8oJL0T9dT1feQx1djLCwlTpQIWidN-u6zHDZrvzIPog-at-YIvxsZuOcOL1cK-mwc7zYHlSHq7N8XCQamPX8yYI4MVeqUBzfVqpVnaY-ZMFLtYWTUv1Qv-ZtAxbVV3BQkwjMBj8VJKHyuzbx6jNfzYUxoHK0xjQxf5g=]

- Sun, J. (2021). Investigations on the phase II metabolism of propranolol and hydroxypropranolols. Freie Universität Berlin. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhie6laBBqEMSwmssQQ4i9IqaZEt9hL-GoRGTbmjFxZS_AhISjQDrocvzyN4qdQ3Gx2wG4es_x5LITtvM08_cTziplgd_AXppWLRucZ6wUUT1uroP7J_H0ihC4ddy8eRkKIXHjaMjGf9TRN4QJHKjrYENu-lNFrwXWJsdpOmM2qkXg9pP0C7gm3u51LqNHfyunf5eINqoLEKZ1AhCfMm7cn4aq]

- This compound hydrochloride. MedChemExpress. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQQ_4pz3BQqudeqzx5n69Yj0qx2KF7Mn-dMzkOB4NPcyDo3oybdb3jLs2kP26h0AP0CYvZfNp9Kpu3Z8tzN_xmadDpEuLpREA9njanaD-nyDrCdboo2nKRzsd46sfqeMZwDCHbFnIMGzxPVUIpGu9xBTQyP7N7qShtnXCmgEFpab4=]

- Shand, D. G., & Wood, A. J. (1978). Clinical pharmacokinetics of propranolol. Clinical Pharmacokinetics, 3(4), 298-312. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSYo5e1ED-sscZUdo--eyAnJXHxAIdfoLp_ngy3ftIMBuUsBE85uoC5W1j_WPn3xDrMfFhRSAYRIw-i2PlFbDqRxV-SZyCEf3N6TlyGno2IqSrAXZgRLMpqa7nKNXpOVJ_fA==]

- This compound. precisionFDA. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfTz6dgzzxYOybT0GOc8jzEFNbb2cPrWJ17qocYloYob-DM1n_Cwb40_nZ2Ecore3rE3sGseVwkZtoEO1k4-TWOONvKZuDyLUdYTPras1HOoz-jQLWmMTOfL5JFkPym6vPgNT7uOiZUpFADCuyFitAFwXI1xznVN0P28wFsAp6QAaAYLRpAwOAuI7Bz3CUbnk1]

- Sun, J., et al. (2022). Complete Reaction Phenotyping of Propranolol and this compound with the 19 Enzymes of the Human UGT1 and UGT2 Families. International Journal of Molecular Sciences, 23(13), 7385. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFc612UPSJnFaAvSBLBtIxTBklRUwpSlPnEFlznUaOWi1yT35Cyn7Px8NFToIHUSE5F6uO-8TVqmSqOY7mQgTceTMPolwqMXGFm43sntJXeb7ghDJRyTONgCuAjxh9tkH7JRMMw]

- NMR Spectrum of Propranolol Hydrochloride. Thermo Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyoUud7HCaDdIkjGGy_-P9oL1chnRtD09lwD0e3JRB90xgna-7LKyp5CTqHBLAv8N8sRUM2c2NbQApHSWiWQe0mP4c5iaTNE8mUYmajNd5WcHjd4YCSY8ngHcV1iCUFV3Pd9PPk2UCWD7f8pEXP3fFNBa3lOxBzgNCnmyFNidIqqzMs0WJtZEv8tXUN0FKqWa1qrE2wRbMj6ka6j0_sHsoFynwwXwqdt6qkV_OI-39GobnS4r3xL19CqACwsPXeJgO3g8HvG4nxDpxMvWGBIsNfkcwDuKK6j9tFQZD56Rspdom3e1QK6ddJGz8umwG5poqeF5t_Gd4yL04T6yIxyt-ub3vPxbQ4MjdPiDHEsHfn3OGXKU5Ob0IpE0ugVXxWjgGCb7_2ZP_q5-bTzsTwdU9gBXB8UyFp2YROPDMqncU5MsTtdo7z9t-VmprBGypfV61HNBBwstH-e5u]

Sources

- 1. Pharmacology of this compound, a metabolite of propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. Clinical pharmacokinetics of propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. (+-)-4-Hydroxypropranolol | C16H21NO3 | CID 91565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (-)-4-Hydroxypropranolol | C16H21NO3 | CID 11301400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. GSRS [precision.fda.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Simultaneous determination of propranolol and this compound in plasma by mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. High-performance liquid chromatographic determination of propranolol and this compound in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. An improved HPLC-MS/MS method for simultaneous quantification of propranolol and its two phase I metabolites in plasma of infants with hemangioma and its application to a comparative study of plasma concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. agilent.com [agilent.com]

- 15. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 16. mims.com [mims.com]

- 17. mdpi.com [mdpi.com]

A Comprehensive Spectroscopic Guide to 4-Hydroxypropranolol: Elucidating Structure and Purity for Pharmaceutical Advancement

Foreword: The Analytical Imperative in Metabolite Characterization

In the landscape of drug development and metabolism studies, the precise structural elucidation of metabolites is paramount. 4-Hydroxypropranolol, a primary and pharmacologically active metabolite of the widely used beta-blocker propranolol, presents a compelling case for rigorous analytical characterization. Understanding its spectroscopic signature is not merely an academic exercise; it is a critical component of ensuring the safety, efficacy, and quality of its parent drug. This in-depth technical guide provides a multi-faceted spectroscopic examination of this compound, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to provide a holistic understanding of its molecular architecture. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of the analytical techniques essential for metabolite identification and characterization.

The Molecular Identity of this compound

This compound emerges from the phase I metabolism of propranolol, a process primarily mediated by cytochrome P450 enzymes in the liver. The introduction of a hydroxyl group onto the naphthalene ring significantly alters the molecule's polarity and potential for further conjugation, while retaining notable beta-blocking activity. This structural modification is the focal point of our spectroscopic investigation.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₁NO₃ | PubChem[1] |

| Molecular Weight | 275.34 g/mol | PubChem[1] |

| IUPAC Name | 4-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-ol | PubChem[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy serves as the cornerstone for unambiguous structure determination by providing detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is anticipated to be complex, yet highly informative. By analyzing the chemical shifts (δ), coupling constants (J), and multiplicities of the signals, a complete picture of the proton framework can be assembled. While a publicly available, fully assigned spectrum of this compound is not readily accessible, we can predict the key features with high confidence by comparing its structure to that of its well-documented parent compound, propranolol[2][3].

Expected ¹H NMR Spectral Data (Predicted based on propranolol data and structural analogy)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key Correlations |

| Isopropyl CH₃ | ~1.2 | Doublet | Coupling to the isopropyl CH |

| Isopropyl CH | ~3.2 | Multiplet | Coupling to the two CH₃ groups and the CH₂ |

| N-CH₂ | ~3.1 | Multiplet | Diastereotopic protons with complex coupling |

| CH-OH | ~4.4 | Multiplet | Coupling to adjacent CH₂ and OH protons |

| O-CH₂ | ~4.1 | Multiplet | Diastereotopic protons adjacent to a chiral center |

| Naphthalene H-2, H-3 | ~6.8 - 7.2 | Doublets/Multiplets | Significant upfield shift due to the -OH group |

| Naphthalene H-5, H-6, H-7, H-8 | ~7.3 - 8.2 | Multiplets | Complex aromatic region with distinct patterns |

| Aliphatic OH | Variable | Broad Singlet | Exchangeable proton, position dependent on solvent and concentration |

| Phenolic OH | Variable | Broad Singlet | Exchangeable proton, characteristic of a phenol |

| NH | Variable | Broad Singlet | Exchangeable proton, often broad |

Causality in Chemical Shifts: The introduction of the electron-donating hydroxyl group at the C-4 position of the naphthalene ring is expected to cause a noticeable upfield shift (to lower ppm values) for the adjacent aromatic protons (H-2 and H-3) compared to propranolol, due to increased electron density. The remaining naphthalene protons will exhibit a complex pattern of multiplets, characteristic of a substituted naphthalene system. The aliphatic side chain will show diastereotopic protons for the N-CH₂ and O-CH₂ groups due to the presence of the chiral center at the secondary alcohol, leading to more complex splitting patterns than might be naively expected.

¹³C NMR Spectroscopy: Probing the Carbon Framework

The ¹³C NMR spectrum provides a direct count of the non-equivalent carbon atoms in the molecule and offers valuable information about their hybridization and electronic environment.

Expected ¹³C NMR Spectral Data (Predicted based on propranolol data and structural analogy)[2][4]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Isopropyl CH₃ | ~22 | Typical aliphatic methyl carbon chemical shift. |

| Isopropyl CH | ~49 | Aliphatic methine carbon adjacent to a nitrogen atom. |

| N-CH₂ | ~50 | Aliphatic methylene carbon adjacent to a nitrogen atom. |

| CH-OH | ~68 | Aliphatic methine carbon bearing a hydroxyl group. |

| O-CH₂ | ~70 | Aliphatic methylene carbon of the ether linkage. |

| Naphthalene C-2, C-3 | ~100 - 110 | Shielded aromatic carbons due to the C-4 hydroxyl group. |

| Naphthalene C-5, C-6, C-7, C-8 | ~120 - 128 | Aromatic carbons with typical chemical shifts. |

| Naphthalene C-4a, C-8a | ~122 - 126 | Quaternary aromatic carbons at the ring junction. |

| Naphthalene C-1 | ~154 | Aromatic carbon bearing the ether linkage. |

| Naphthalene C-4 | ~155 | Aromatic carbon bearing the hydroxyl group, significantly downfield. |

Self-Validating System: The combination of ¹H and ¹³C NMR data, ideally supplemented with 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would create a self-validating system. COSY would confirm the proton-proton coupling network within the aliphatic side chain and the naphthalene ring, while HSQC would unequivocally link each proton to its directly attached carbon atom, thus validating the assignments made in the 1D spectra.

Experimental Protocol for NMR Analysis

A robust and reproducible protocol is essential for acquiring high-quality NMR data.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound reference standard.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Chloroform-d). The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons (OH, NH).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrumentation and Data Acquisition:

-

Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

Tune and shim the probe to ensure a homogeneous magnetic field.

-

Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the low natural abundance of the ¹³C isotope.

-

If required, perform 2D NMR experiments (COSY, HSQC, HMBC) to aid in complete structural assignment.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the ¹H NMR signals to determine the relative number of protons for each resonance.

-

Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce proton connectivity.

-

Assign the signals in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the this compound molecule.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups through Molecular Vibrations

IR spectroscopy is a rapid and non-destructive technique that provides valuable information about the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes (stretching, bending, etc.).

Interpreted FT-IR Spectral Data for this compound

Based on the known structure and comparison with the IR spectrum of propranolol hydrochloride[5], the following key absorption bands are expected for this compound:

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3400-3200 | Broad, Strong | O-H Stretch | Phenolic and Aliphatic -OH |

| ~3100-3000 | Medium | C-H Stretch | Aromatic C-H |

| ~2970-2850 | Strong | C-H Stretch | Aliphatic C-H (CH, CH₂, CH₃) |

| ~1600, ~1580, ~1470 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1250 | Strong | C-O Stretch | Aryl Ether |

| ~1100 | Strong | C-O Stretch | Secondary Alcohol |

| ~830 | Strong | C-H Bend | Out-of-plane bending for substituted naphthalene |

Expert Insights: The most distinguishing feature in the IR spectrum of this compound compared to propranolol will be the prominent, broad absorption band in the 3400-3200 cm⁻¹ region, indicative of the phenolic hydroxyl group, in addition to the aliphatic hydroxyl group. The exact position and shape of this band can be influenced by hydrogen bonding. The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of absorptions that is unique to the molecule and can be used for definitive identification when compared to a reference spectrum.

Experimental Protocol for FT-IR Analysis

The choice of sampling technique is crucial for obtaining a high-quality IR spectrum.

Step-by-Step Methodology (KBr Pellet Technique):

-

Sample Preparation:

-

Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any residual water, which has a strong IR absorption.

-

Place a small amount of KBr (approx. 100-200 mg) in an agate mortar.

-

Add a very small amount of the this compound sample (approx. 1-2 mg).

-

Grind the mixture thoroughly with a pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder to a pellet-forming die.

-

Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent KBr pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to subtract atmospheric CO₂ and water vapor absorptions.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

-

Data Analysis:

-

Identify and label the major absorption peaks in the spectrum.

-

Correlate the observed absorption bands with the corresponding functional groups in the this compound molecule.

-

Mass Spectrometry (MS): Unraveling the Molecular Weight and Fragmentation Pathway

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation pattern.

Electrospray Ionization (ESI) - Mass Spectrometry

Electrospray ionization is a soft ionization technique that is well-suited for polar molecules like this compound, typically producing the protonated molecule [M+H]⁺.

Expected ESI-MS Data:

-

[M+H]⁺: m/z 276.1594 (Calculated for C₁₆H₂₂NO₃⁺)

Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis

By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced, which provides valuable structural information. Based on published data for hydroxylated propranolol metabolites[6], the following key fragment ions are expected:

| m/z (Fragment Ion) | Proposed Structure/Loss |

| 199 | Loss of the isopropylamino-propanol side chain |

| 173 | Further fragmentation of the naphthalene ring system |

| 116 | Isopropylaminomethanol fragment [CH₂(OH)CHNH₂(CH(CH₃)₂)]⁺ |

Mechanistic Insights into Fragmentation: The fragmentation of the protonated this compound molecule is likely initiated by cleavage of the bonds in the aliphatic side chain. A common fragmentation pathway for this class of compounds involves the cleavage of the C-C bond between the secondary alcohol and the methylene group attached to the nitrogen, leading to the formation of the characteristic iminium ion at m/z 116. Another significant fragmentation pathway involves the cleavage of the ether bond, resulting in the loss of the entire side chain and the formation of a protonated hydroxynaphthol fragment.

Caption: Proposed ESI-MS/MS fragmentation of this compound.

Experimental Protocol for LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of drug metabolites in complex biological matrices.

Step-by-Step Methodology:

-

Sample Preparation (from a biological matrix, e.g., plasma):

-

To a known volume of plasma, add an internal standard (e.g., a deuterated analog of this compound) to correct for extraction variability.

-

Perform protein precipitation by adding a water-miscible organic solvent (e.g., acetonitrile) and vortexing.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

-

-

LC-MS/MS System and Conditions:

-

Liquid Chromatography:

-

Use a reverse-phase C18 column for separation.

-

Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).

-

-

Mass Spectrometry:

-

Utilize a triple quadrupole or a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Optimize the ESI source parameters (e.g., spray voltage, capillary temperature) for maximal signal intensity of this compound.

-

Perform a product ion scan of m/z 276 to identify the major fragment ions.

-

For quantitative analysis, set up a Multiple Reaction Monitoring (MRM) method, monitoring the transition from the precursor ion (m/z 276) to a specific product ion (e.g., m/z 116).

-

-

Conclusion: A Unified Spectroscopic Portrait

The comprehensive spectroscopic analysis of this compound, integrating NMR, IR, and MS data, provides an unambiguous confirmation of its molecular structure. Each technique offers a unique and complementary perspective, and together they form a robust analytical framework for the identification, characterization, and quantification of this important metabolite. The protocols and interpretations presented in this guide are intended to serve as a valuable resource for scientists engaged in drug metabolism research and pharmaceutical quality control, ensuring the integrity and reliability of their findings. The continuous refinement of these analytical methodologies will undoubtedly play a pivotal role in advancing our understanding of drug action and safety.

References

-

Dudek, M. K., et al. (2011). ¹H and ¹³C NMR characteristics of β-blockers. Magnetic Resonance in Chemistry, 49(11), 713-724. [Link]

-

Marshall, J., & Gunasekaran, S. (2006). The infrared and Raman spectra of propranolol hydrochloride. Indian Journal of Physics, 80(5), 505-509. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 91565, this compound. Retrieved from [Link]

-

Qian, J., et al. (2014). MS/MS fragment for propranolol and its metabolites of hydroxylation... ResearchGate. [Link]

-

Walle, T., et al. (1975). Simultaneous Determination of Propranolol and this compound in Plasma by Mass Fragmentography. Journal of Chromatography A, 114(2), 351-359. [Link]

-

Yang, F., et al. (2022). Complete Reaction Phenotyping of Propranolol and this compound with the 19 Enzymes of the Human UGT1 and UGT2 Families. International Journal of Molecular Sciences, 23(13), 7385. [Link]

-

Zielińska-Pisklak, M., et al. (2011). ¹H and ¹³C NMR characteristics of β-blockers. ResearchGate. [Link]

Sources

- 1. (+-)-4-Hydroxypropranolol | C16H21NO3 | CID 91565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1H and 13C NMR characteristics of β-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NMR Spectrum of Propranolol Hydrochloride | Thermo Fisher Scientific - KR [thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. researchgate.net [researchgate.net]

pharmacological profiling of 4-Hydroxypropranolol as a beta-blocker

An In-depth Technical Guide to the Pharmacological Profiling of 4-Hydroxypropranolol as a Beta-Blocker

Abstract

This compound is a primary, pharmacologically active metabolite of the widely used non-selective beta-blocker, propranolol.[1][2] Formed in the liver through aromatic hydroxylation, primarily by the CYP2D6 enzyme, this metabolite significantly contributes to the parent drug's overall therapeutic effect.[3][4] This technical guide provides a comprehensive examination of the pharmacological profile of this compound, focusing on its characterization as a beta-adrenergic antagonist. We will delve into the causality behind experimental choices for determining receptor binding affinity, functional antagonism, and in vivo cardiovascular effects. This document outlines detailed, self-validating protocols, presents quantitative data in structured formats, and provides visual representations of key pathways and workflows to support and guide researchers, scientists, and drug development professionals in this area.

Introduction: The Significance of an Active Metabolite

Propranolol, a cornerstone in the management of cardiovascular diseases for decades, is administered as a racemic mixture and undergoes extensive first-pass metabolism in the liver.[5][6] This process generates a variety of metabolites, among which this compound is notable for its substantial beta-blocking activity, comparable in potency to propranolol itself.[1][7] Unlike the parent drug, this compound is only formed after oral administration, making its characterization essential for understanding the complete pharmacological picture of oral propranolol therapy.[2]

The critical first step in profiling any potential beta-blocker is to quantify its interaction with the target receptors. This involves determining its binding affinity, its ability to functionally antagonize the effects of endogenous catecholamines like epinephrine and norepinephrine, and its selectivity across different receptor subtypes. This guide will first detail the in vitro methodologies for this characterization before progressing to in vivo models that assess physiological outcomes.

In Vitro Characterization: From Receptor Binding to Functional Response

In vitro assays are fundamental to understanding the molecular pharmacology of a compound. They provide a controlled environment to dissect the specific interactions between the drug and its receptor targets, free from the complexities of a whole-organism system.

Receptor Binding Affinity: Quantifying the Drug-Receptor Interaction

The initial and most fundamental assessment is to measure the affinity with which this compound binds to β1- and β2-adrenergic receptors. A high affinity is a prerequisite for a potent beta-blocker. The gold-standard method for this is the competitive radioligand binding assay.[8][9]

Causality of Experimental Choice: This assay directly measures the displacement of a known high-affinity radiolabeled ligand from the receptor by the unlabeled test compound (this compound). This competition allows for the calculation of the inhibitory constant (Ki), an intrinsic measure of the compound's binding affinity. The lower the Ki value, the higher the affinity.

Experimental Protocol: Competitive Radioligand Binding Assay

Objective: To determine the inhibitory constant (Ki) of this compound at human β1- and β2-adrenergic receptors.

1. Membrane Preparation: a. Culture cells stably expressing either human β1- or β2-adrenergic receptors (e.g., CHO or HEK293 cells).[10] b. Harvest cells and wash with ice-cold PBS. c. Resuspend the cell pellet in an ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.[11] d. Homogenize the suspension using a Dounce homogenizer or polytron.[11] e. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.[11] f. Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.[11] g. Resuspend the membrane pellet in an appropriate assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4) and determine the protein concentration via a BCA or Bradford assay.[12] Store aliquots at -80°C.

2. Competitive Binding Assay: a. In a 96-well plate, add the following in order: assay buffer, serial dilutions of this compound, and a fixed concentration of a suitable radioligand (e.g., [3H]dihydroalprenolol or [3H]-CGP 12177).[8][13] b. To initiate the binding reaction, add the prepared membrane suspension (typically 10-20 µg of protein per well).[12] c. Define non-specific binding using a high concentration of an unlabeled antagonist (e.g., 10 µM propranolol).[13] d. Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[11]

3. Filtration and Detection: a. Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), trapping the receptor-bound radioligand.[8] b. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand. c. Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.[12]

4. Data Analysis: a. Subtract non-specific binding from total binding to obtain specific binding. b. Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve. c. Determine the IC50 (concentration of compound that inhibits 50% of specific binding) from the curve using non-linear regression. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Data Presentation: Receptor Binding Affinity

| Compound | Receptor Subtype | Ki (nM) | Source |

| This compound | β1 | ~1-5 | Estimated from pA2[14] |

| This compound | β2 | ~1-5 | Estimated from pA2[14] |

| Propranolol | β1 | ~1.8 | [10] |

| Propranolol | β2 | ~0.4 | [10] |

Note: Precise Ki values for this compound require dedicated studies. The values presented are estimated from functional potency data, as pA2 is approximately equal to -log(Ki) for competitive antagonists.[15]

Functional Antagonism: Blocking the Signal

High binding affinity does not guarantee functional antagonism. A compound could be an agonist or partial agonist. Therefore, it is crucial to assess the functional consequence of receptor binding. For β-receptors, which are coupled to Gs proteins, activation leads to an increase in intracellular cyclic AMP (cAMP).[16] A functional antagonism assay measures the ability of this compound to block this agonist-induced cAMP production.[17]

Causality of Experimental Choice: This assay provides a direct measure of the compound's ability to inhibit the receptor's signaling cascade. By quantifying the rightward shift in the agonist's concentration-response curve caused by the antagonist, we can calculate the pA2 value. The pA2 is the negative logarithm of the molar concentration of an antagonist that would produce a two-fold shift in the agonist's EC50, providing a robust measure of antagonist potency.

Experimental Protocol: cAMP Accumulation Assay

Objective: To determine the pA2 value of this compound for the functional antagonism of β1- and β2-adrenergic receptors.

1. Cell Culture and Seeding: a. Use cells stably expressing either human β1- or β2-receptors (e.g., CHO, HEK293). b. Seed cells into 96- or 384-well plates and grow to near confluency.

2. Assay Procedure: a. Wash cells with serum-free media. b. Pre-incubate cells with varying concentrations of this compound for 15-30 minutes. Include a vehicle control (no antagonist). c. Add a broad range of concentrations of a full β-agonist (e.g., isoproterenol) to the wells. d. Perform the incubation in the presence of a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. e. Incubate for a defined period (e.g., 30 minutes) at 37°C.

3. cAMP Detection: a. Lyse the cells according to the detection kit manufacturer's protocol. b. Measure intracellular cAMP levels using a homogenous assay format such as HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or a competitive ELISA.[17][18]

4. Data Analysis (Schild Analysis): a. For each fixed concentration of this compound, generate an agonist concentration-response curve and determine the agonist's EC50. b. Calculate the dose ratio (DR), which is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist. c. Create a Schild plot by graphing log(DR-1) on the y-axis versus the log molar concentration of this compound on the x-axis. d. The x-intercept of the linear regression of the Schild plot is the pA2 value. A slope not significantly different from 1 is indicative of competitive antagonism.

Data Presentation: Functional Antagonism and Selectivity

| Compound | Receptor Subtype | pA2 Value | Selectivity (β2/β1 ratio) |

| This compound | β1 | 8.24 [14] | 1.05 |

| This compound | β2 | 8.26 [14] | |

| Propranolol | β1 | ~8.6[19] | ~4 (β2 selective)[10] |

| Propranolol | β2 | ~9.2[10] |

Interpretation: The pA2 values indicate that this compound is a potent beta-blocker, with a potency very similar to that of propranolol.[1] The selectivity ratio, calculated from the antilog of the pA2 values, is close to 1, demonstrating that this compound, like its parent compound, is a non-selective beta-blocker.

Intrinsic Sympathomimetic Activity (ISA)

Some beta-blockers can act as partial agonists, causing a slight activation of the receptor in the absence of a full agonist. This property is known as ISA.[16] Studies have suggested that this compound possesses ISA.[1][7]

Causality of Experimental Choice: Detecting ISA is crucial as it can influence the overall clinical effect, potentially causing less bradycardia at rest compared to pure antagonists. The cAMP assay can be adapted to test for ISA by applying the compound alone and measuring if it stimulates cAMP production above basal levels. Any stimulation indicates partial agonism.

In Vivo Characterization: Assessing Physiological Impact

While in vitro assays are essential for mechanistic understanding, in vivo studies are required to determine how a compound behaves in a complex physiological system. These studies assess the integrated effects on the cardiovascular system and can unmask properties not observable in cell culture.

Cardiovascular Effects in Anesthetized Animal Models

The primary therapeutic effect of a beta-blocker is the reduction of heart rate, blood pressure, and cardiac contractility, particularly during sympathetic stimulation.[16] Anesthetized dog or rat models are commonly used to quantify these effects.

Causality of Experimental Choice: This model allows for the direct measurement of hemodynamic parameters and the assessment of a compound's ability to block the effects of a sympathomimetic challenge (e.g., an isoproterenol infusion). This provides a direct correlation between the in vitro findings and a physiological response.

Experimental Protocol: Isoproterenol Challenge in Anesthetized Dogs

Objective: To evaluate the ability of this compound to antagonize isoproterenol-induced tachycardia and hypotension.

1. Animal Preparation: a. Anesthetize a mongrel dog (e.g., with sodium pentobarbital). b. Surgically instrument the animal for continuous monitoring of arterial blood pressure (via a femoral artery catheter) and heart rate (from the ECG). c. Insert a catheter into the left ventricle to measure cardiac contractility (LV dP/dt max). d. Cannulate a femoral vein for intravenous drug administration.

2. Experimental Procedure: a. Allow the animal's hemodynamics to stabilize. b. Administer a bolus or infusion of isoproterenol to produce a submaximal increase in heart rate and a decrease in blood pressure. This establishes the baseline agonist response. c. After the parameters return to baseline, administer a dose of this compound intravenously. d. Wait for a set period (e.g., 15-30 minutes) to allow for drug distribution. e. Re-challenge the animal with the same dose of isoproterenol and record the blunted response. f. Repeat steps c-e with escalating doses of this compound to establish a dose-response relationship for its blocking effect.

3. Data Analysis: a. Quantify the percentage inhibition of the isoproterenol-induced tachycardia and changes in dP/dt and blood pressure at each dose of this compound. b. Calculate the ED50 (the dose required to produce 50% of the maximal blocking effect).

Sources

- 1. Pharmacology of this compound, a metabolite of propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical pharmacokinetics of propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Propranolol - Wikipedia [en.wikipedia.org]

- 4. ClinPGx [clinpgx.org]

- 5. mims.com [mims.com]

- 6. droracle.ai [droracle.ai]

- 7. Pharmacology of this compound, a metabolite of propranolol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]

- 17. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 18. cAMP assay provides flexibility and stable pharmacology | Revvity [revvity.co.jp]

- 19. The affinity of (-)-propranolol for beta 1- and beta 2-adrenoceptors of human heart. Differential antagonism of the positive inotropic effects and adenylate cyclase stimulation by (-)-noradrenaline and (-)-adrenaline - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 4-Hydroxypropranolol

Executive Summary

4-Hydroxypropranolol (4-HP) is the principal pharmacologically active metabolite of the widely prescribed non-selective beta-blocker, propranolol. Formed predominantly in the liver via cytochrome P450-mediated oxidation, 4-HP is not a mere metabolic byproduct but a significant contributor to the therapeutic and ancillary effects observed following oral administration of its parent compound. This guide provides a comprehensive examination of its multifaceted mechanism of action, moving beyond its canonical beta-blockade to explore its intrinsic sympathomimetic and membrane-stabilizing activities. We will dissect the downstream signaling pathways, present detailed experimental protocols for its characterization, and offer a comparative analysis against propranolol, providing researchers and drug development professionals with a foundational understanding of this pivotal metabolite.

Metabolic Genesis and Pharmacokinetic Profile

Propranolol, administered as a racemic mixture, undergoes extensive first-pass metabolism in the liver following oral administration, a process so efficient that it significantly limits the systemic bioavailability of the parent drug.[1][2] This hepatic transformation gives rise to several metabolites, among which this compound is preeminent due to its substantial biological activity.[3]

The formation of 4-HP is primarily an aromatic hydroxylation reaction catalyzed by the polymorphic enzyme Cytochrome P450 2D6 (CYP2D6), with a smaller contribution from CYP1A2.[4][5] This metabolic pathway is stereoselective and is a key reason why 4-HP is detected in plasma only after oral, and not intravenous, administration of propranolol.[1] While plasma concentrations of 4-HP are generally lower than those of propranolol during chronic therapy, the ratio can vary widely among individuals, influenced by genetic polymorphisms in CYP2D6 and the administered dose.[6][7][8] The half-life of 4-HP is comparable to that of propranolol, typically in the range of 3-6 hours.[9][10]

Core Mechanism: Competitive Beta-Adrenergic Receptor Antagonism

The primary mechanism of action for this compound is its function as a competitive, non-selective antagonist at both β1- and β2-adrenergic receptors.[3][11] It binds reversibly to these receptors, physically occupying the binding site and thereby preventing the endogenous catecholamines, norepinephrine and epinephrine, from activating them. This blockade directly counters the sympathomimetic effects on target organs.

The potency of 4-HP as a beta-blocker is comparable to that of propranolol itself.[11][12] This is quantitatively expressed by its pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

| Receptor Subtype | pA2 Value |

| β1-Adrenergic | 8.24 |

| β2-Adrenergic | 8.26 |

| Table 1: Receptor Antagonist Potency of this compound. Data sourced from MedChemExpress.[12] |

The functional consequences of this antagonism include:

-

At β1 receptors (primarily in the heart): A reduction in heart rate (negative chronotropy), decreased myocardial contractility (negative inotropy), and slowed atrioventricular conduction (negative dromotropy).[13]

-

At β2 receptors (in bronchial and vascular smooth muscle): Inhibition of smooth muscle relaxation, which can lead to bronchoconstriction and vasoconstriction. The non-selective nature of 4-HP means it is not cardioselective.[11][14]

Downstream Signaling Cascade Inhibition

Beta-1 and beta-2 adrenergic receptors are canonical G-protein coupled receptors (GPCRs) that signal through the Gs (stimulatory) protein pathway. As a competitive antagonist, 4-HP inhibits this entire downstream cascade at its inception.

Upon binding, an agonist typically induces a conformational change in the receptor, leading to the activation of the Gs alpha subunit. This subunit then stimulates adenylyl cyclase to produce cyclic AMP (cAMP), a crucial second messenger. cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates numerous intracellular targets to elicit the final physiological response (e.g., increased heart rate). This compound, by preventing agonist binding, effectively holds this pathway in its inactive state.

Ancillary Pharmacological Dimensions

A comprehensive understanding of 4-HP requires analysis of properties beyond simple beta-blockade. These ancillary characteristics distinguish it from its parent compound and contribute to its overall pharmacological profile.

Intrinsic Sympathomimetic Activity (ISA)

This compound possesses intrinsic sympathomimetic activity (ISA), meaning it is a partial agonist at the beta-adrenergic receptor.[11][14] Unlike a pure antagonist (like propranolol) which elicits no response, a partial agonist can provide a low level of receptor stimulation while simultaneously blocking the binding of more potent full agonists (norepinephrine).[13]

The clinical implication is that at rest, when sympathetic tone is low, 4-HP can cause a slight increase in heart rate and cardiac output compared to the decrease seen with non-ISA beta-blockers.[15] This property is unmasked experimentally in catecholamine-depleted animal models. In such a preparation, where endogenous agonists are absent, administration of 4-HP results in a dose-dependent increase in heart rate, demonstrating its ability to directly stimulate the receptor.[11][14][16]

Membrane Stabilizing Activity (MSA)

At doses higher than those required for beta-blockade, 4-HP exhibits membrane-stabilizing activity, a property it shares with propranolol and Class I antiarrhythmic drugs like quinidine.[11][14] This effect is entirely separate from its action on adrenergic receptors and is related to the blockade of fast sodium channels in the myocardial cell membrane. This action decreases the rate of rise of the cardiac action potential, which can contribute to antiarrhythmic effects but also has the potential for cardiodepressant effects at high concentrations.[11][17]

| Property | Propranolol | This compound |

| Primary Mechanism | Non-selective β-antagonist | Non-selective β-antagonist |

| Potency | High | High (comparable to Propranolol)[11][12] |

| Intrinsic Sympathomimetic Activity (ISA) | No | Yes[11][14] |

| Membrane Stabilizing Activity (MSA) | Yes (at high doses) | Yes (at high doses)[11][14] |

| Blood-Brain Barrier Penetration | High (Lipophilic) | Low (More polar)[10] |

| Primary Contributor to Effect | After both IV and Oral Dosing | Primarily after Oral Dosing[1] |

| Table 2: Comparative Pharmacodynamic Profile: Propranolol vs. This compound. |

Experimental Workflows for Characterization

The elucidation of 4-HP's mechanism of action relies on a suite of validated in vitro and in vivo assays. The causality behind these experimental choices is critical for generating reliable and translatable data.

Workflow 1: Radioligand Receptor Binding Assay

This assay directly quantifies the affinity of 4-HP for β-adrenergic receptors. It is a self-validating system based on the principle of competitive displacement of a high-affinity radiolabeled ligand.

Methodology:

-

Preparation of Membranes: Isolate cell membranes from a tissue or cell line known to express the target receptor (e.g., CHO cells transfected with human β1 or β2 receptors).

-

Incubation: In a multi-well plate, incubate the membranes with a fixed concentration of a radiolabeled antagonist (e.g., [³H]-Dihydroalprenolol, a non-selective β-antagonist).

-

Competition: Add increasing concentrations of unlabeled this compound to successive wells.

-

Controls:

-

Total Binding: Radioligand + membranes (no competitor).

-

Non-specific Binding: Radioligand + membranes + a high concentration of an unlabeled antagonist (e.g., propranolol) to saturate all specific binding sites.

-

-

Separation: After incubation to equilibrium, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

-

Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.

-

Data Analysis: Calculate specific binding (Total - Non-specific). Plot the percentage of specific binding against the log concentration of 4-HP. Fit the data to a one-site competition model to derive the IC50, which can then be converted to the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Workflow 2: Functional Cellular Assay (cAMP Measurement)

This assay measures the functional consequence of receptor antagonism by quantifying the inhibition of agonist-induced second messenger production.

Methodology:

-

Cell Culture: Plate cells expressing the target β-receptor (e.g., HEK293-β2) in assay plates and grow to confluence.

-

Pre-incubation: Treat cells with varying concentrations of this compound for a defined period. This allows the antagonist to occupy the receptors. A vehicle control (no 4-HP) is essential.

-

Stimulation: Add a fixed, sub-maximal concentration of a β-agonist (e.g., isoproterenol) to all wells (except for a baseline control). The choice of a sub-maximal concentration ensures that a competitive antagonist can produce a measurable shift in the response.

-

Lysis and Detection: After stimulation, lyse the cells and measure the intracellular cAMP concentration using a detection kit (e.g., HTRF, ELISA, or LANCE).

-

Data Analysis: Plot the cAMP concentration against the log concentration of 4-HP. This will generate an inhibitory dose-response curve, from which the IC50 (the concentration of 4-HP that inhibits 50% of the agonist response) can be determined. This value is a measure of the functional potency of the antagonist.

Concluding Remarks and Future Directions

The mechanism of action of this compound is a compelling example of the complex pharmacology of drug metabolites. It is not merely a less potent version of its parent drug but possesses a distinct pharmacological signature defined by three core properties:

-

Potent, non-selective β-adrenergic antagonism , comparable to propranolol.

-

Clinically relevant Intrinsic Sympathomimetic Activity (ISA) , which differentiates it from propranolol.

-

Dose-dependent Membrane Stabilizing Activity (MSA) .

For drug development professionals, this profile underscores the necessity of characterizing major metabolites early in the discovery process. The presence of ISA, for instance, can mitigate some adverse effects of pure beta-blockade, such as excessive bradycardia. Conversely, its potential to inhibit CYP2D6 raises questions about drug-drug interactions.[18][19]

Future research should aim to further delineate the clinical significance of 4-HP's ISA and MSA at therapeutic concentrations. Moreover, exploring the impact of CYP2D6 genetic polymorphisms on the ratio of propranolol to 4-HP and the resulting net clinical effect remains a fertile area for pharmacogenomic investigation.

References

-

Fitzgerald, J. D., & O'Donnell, S. R. (1971). Pharmacology of this compound, a metabolite of propranolol. British journal of pharmacology, 43(1), 222–235. Available from: [Link].

-

Shand, D. G., Nuckolls, E. M., & Oates, J. A. (1970). Plasma propranolol levels in adults, with observations in four children. Clinical pharmacology and therapeutics, 11(1), 112-120. Available from: [Link].

-

PharmGKB. Propranolol Pathway, Pharmacokinetics. Available from: [Link].

-

Johnsson, G., & Regårdh, C. G. (1976). Clinical pharmacokinetics of beta-adrenoreceptor blocking drugs. Clinical pharmacokinetics, 1(4), 233-263. Available from: [Link].

-

Rowland, K., Elliott, J. A., & Lennard, M. S. (1994). Inhibition of CYP2D6 activity by treatment with propranolol and the role of 4-hydroxy propranolol. British journal of clinical pharmacology, 38(3), 237–242. Available from: [Link].

-

Rowland, K., Elliott, J. A., & Lennard, M. S. (1994). Inhibition of CYP2D6 activity by treatment with propranolol and the role of 4-hydroxy propranolol. British journal of clinical pharmacology, 38(3), 237-242. Available from: [Link].

-

Kalam, M. N., Rasool, M. F., Rehman, A. U., & Ahmed, N. (2020). Clinical Pharmacokinetics of Propranolol Hydrochloride: A Review. Current drug metabolism, 21(2), 89–105. Available from: [Link].

-

Fitzgerald, J. D., & O'Donnell, S. R. (1971). Pharmacology of this compound, a metabolite of propranolol. British journal of pharmacology, 43(1), 222-235. Available from: [Link].

-

Kalam, M. N., Rasool, M. F., Rehman, A. U., & Ahmed, N. (2020). Clinical Pharmacokinetics of Propranolol Hydrochloride: A Review. Current Drug Metabolism, 21(2), 89-105. Available from: [Link].

-

Bylund, D. B., & Snyder, S. H. (1976). A radioreceptor assay for propranolol and this compound. Journal of pharmacology and experimental therapeutics, 198(3), 525-532. Available from: [Link].

-

ResearchGate. Propranolol is a mechanism-based inhibitor of CYP2D and CYP2D6 in humanized CYP2D6-transgenic mice: Effects on activity and drug responses. Available from: [Link].

-

Johnson, J. A., & Sowinski, K. M. (2002). CYP1A2 and CYP2D6 4-hydroxylate propranolol and both reactions exhibit racial differences. The Journal of pharmacology and experimental therapeutics, 302(3), 1021–1027. Available from: [Link].

-

Tan, L., Yu, D., & Moody, D. E. (2018). Propranolol is a mechanism-based inhibitor of CYP2D and CYP2D6 in humanized CYP2D6-transgenic mice: Effects on activity and drug responses. Pharmacology research & perspectives, 6(5), e00424. Available from: [Link].

-

MIMS Malaysia. Propranolol: Uses, Dosage, Side Effects and More. Available from: [Link].

-

ResearchGate. Simultaneous determination of propranolol and 4-hydroxy propranolol in human plasma by solid phase extraction and liquid chromatography/electrospray tandem mass spectrometry. Available from: [Link].

-

Baker, J. G., Kemp, P., March, J., Fretwell, L., Hill, S. J., & Gardiner, S. M. (2011). Predicting in vivo cardiovascular properties of β-blockers from cellular assays: a quantitative comparison of cellular and cardiovascular pharmacological responses. FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 25(12), 4486–4497. Available from: [Link].

-

Fitzgerald, J. D., & O'Donnell, S. R. (1972). A comparison of the haemodynamic effects of propranolol, this compound and practolol in anaesthetized dogs. British journal of pharmacology, 45(2), 207–217. Available from: [Link].

-

DailyMed. PROPRANOLOL HYDROCHLORIDE. Available from: [Link].

-

LeGrady, D. (1978). This compound and Ventricular Ectopy. Circulation, 58(3 Pt 1), 578–579. Available from: [Link].

-

Walle, T., Conradi, E. C., Walle, U. K., Fagan, T. C., & Gaffney, T. E. (1978). Plasma concentrations of propranolol and this compound during chronic oral propranolol therapy. British journal of clinical pharmacology, 5(5), 451–453. Available from: [Link].

-

Kumana, C. R., Marlin, G. E., Kaye, C. M., & Smith, D. M. (1974). New Approach to Assessment of Cardioselectivity of Beta-blocking Drugs. British medical journal, 4(5942), 444–447. Available from: [Link].

-

CV Pharmacology. Beta-Adrenoceptor Antagonists (Beta-Blockers). Available from: [Link].

-

The Human Metabolome Database. Showing metabocard for 4'-hydroxypropanolol (HMDB0060989). Available from: [Link].

-

Raghuram, T. C., Koshakji, R. P., Wilkinson, G. R., & Wood, A. J. (1984). Polymorphic ability to metabolize propranolol alters this compound levels but not beta blockade. Clinical pharmacology and therapeutics, 36(1), 51–56. Available from: [Link].

-

Pitz, M., Su, E., Rosen, T., & Witte, H. (2004). Propranolol increases the complexity of heart rate fluctuations--a mode of antiarrhythmic action?. Journal of cardiovascular pharmacology, 43(6), 809–817. Available from: [Link].

-

Wikipedia. Discovery and development of beta-blockers. Available from: [Link].

-

Walle, T., Walle, U. K., & Olanoff, L. S. (1985). This compound and its glucuronide after single and long-term doses of propranolol. Clinical pharmacology and therapeutics, 38(4), 398–405. Available from: [Link].

-

Walle, T., Walle, U. K., Knapp, D. R., Conradi, E. C., & Bargar, E. M. (1983). Synthesis of 4'-hydroxypropranolol sulfate, a major non-beta-blocking propranolol metabolite in man. Journal of medicinal chemistry, 26(3), 394–397. Available from: [Link].

-

Lymperopoulos, A., Rengo, G., & Koch, W. J. (2013). Beta-blockers: Historical Perspective and Mechanisms of Action. Revista Española de Cardiología (English Edition), 66(7), 552-557. Available from: [Link].

Sources

- 1. Clinical pharmacokinetics of propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of propranolol: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ClinPGx [clinpgx.org]

- 5. CYP1A2 and CYP2D6 4-hydroxylate propranolol and both reactions exhibit racial differences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Plasma concentrations of propranolol and this compound during chronic oral propranolol therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Polymorphic ability to metabolize propranolol alters this compound levels but not beta blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound and its glucuronide after single and long-term doses of propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Propranolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Pharmacology of this compound, a metabolite of propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]

- 14. Pharmacology of this compound, a metabolite of propranolol - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A comparison of the haemodynamic effects of propranolol, this compound and practolol in anaesthetized dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. apexbt.com [apexbt.com]

- 17. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 18. Inhibition of CYP2D6 activity by treatment with propranolol and the role of 4-hydroxy propranolol - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Inhibition of CYP2D6 activity by treatment with propranolol and the role of 4-hydroxy propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of 4-Hydroxypropranolol in the Metabolism of Propranolol

Foreword

Propranolol, a non-selective beta-adrenergic receptor antagonist, has long been a cornerstone in the therapeutic management of various cardiovascular and non-cardiovascular conditions.[1][2] Its clinical efficacy, however, is not solely attributable to the parent compound. The journey of propranolol through the body's metabolic machinery results in the formation of several metabolites, among which 4-hydroxypropranolol stands out for its significant pharmacological activity.[3] This guide provides a comprehensive exploration of the pivotal role of this compound in the overall metabolic fate and pharmacological profile of propranolol. We will delve into the enzymatic pathways governing its formation, its own pharmacokinetic and pharmacodynamic characteristics, and the clinical implications for researchers, scientists, and drug development professionals.

Propranolol's Metabolic Landscape: A Multi-Pathway Process

Upon oral administration, propranolol undergoes extensive first-pass metabolism in the liver, with only a small fraction of the unchanged drug reaching systemic circulation.[3][4] This metabolic transformation proceeds primarily through three major pathways:

-

Aromatic Ring Hydroxylation: This pathway leads to the formation of hydroxylated metabolites, with this compound being the most abundant.[5][6]

-

N-Deisopropylation (Side Chain Oxidation): This process, catalyzed mainly by CYP1A2, results in the formation of N-desisopropylpropranolol, which is further metabolized to naphthoxylactic acid.[1][7]

-

Direct Glucuronidation: The parent propranolol molecule can also be directly conjugated with glucuronic acid.[1]

Ring oxidation accounts for approximately 33% of the initial metabolism of a propranolol dose, side-chain oxidation for about 20%, and glucuronidation for 17%.[1]

The Genesis of a Potent Metabolite: The 4-Hydroxylation Pathway

The formation of this compound is a critical step in propranolol's metabolism, primarily catalyzed by the cytochrome P450 enzyme, CYP2D6 .[1][8][9] This enzyme is responsible for the hydroxylation of the naphthalene ring at the 4-position.[5][8] While CYP2D6 is the principal catalyst, some residual 4-hydroxylation can occur via CYP1A2, especially in the presence of CYP2D6 inhibitors.[1][7]

Stereoselectivity: A Tale of Two Enantiomers

Propranolol is administered as a racemic mixture of two enantiomers: (S)-(-)-propranolol and (R)-(+)-propranolol. The beta-blocking activity predominantly resides in the (S)-enantiomer. The metabolic process of 4-hydroxylation is also stereoselective. Studies have indicated that CYP2D6-mediated 4-hydroxylation shows a preference for the (R)-(+)-enantiomer.[7]